molecular formula C17H11BrN2O2 B2899416 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926204-88-8

6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B2899416
CAS No.: 926204-88-8
M. Wt: 355.191
InChI Key: KKNHYSSJHQAITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid is a brominated quinoline derivative with a pyridine moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline-4-carboxylic acid and 4-bromopyridine.

  • Reaction Steps:

    • The quinoline-4-carboxylic acid is first activated using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

    • The activated quinoline is then reacted with 4-bromopyridine in the presence of a palladium catalyst to form the brominated quinoline derivative.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control of temperature, pressure, and reagent concentrations.

  • Catalyst Recycling: Palladium catalysts are often recycled to reduce costs and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the brominated quinoline to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom enhances its reactivity, allowing it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • 6-Bromoquinoline-2-carboxylic acid: Similar structure but lacks the pyridine moiety.

  • 4-Bromopyridine: Contains the bromine atom but lacks the quinoline structure.

Uniqueness: The presence of both the bromine atom and the pyridine moiety in 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid makes it unique, providing enhanced reactivity and potential for diverse applications.

Properties

IUPAC Name

6-bromo-2-[(E)-2-pyridin-4-ylethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22)/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNHYSSJHQAITJ-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.